A Technical Guide to TC-DAPK 6: A Potent and Selective DAPK1 Inhibitor
A Technical Guide to TC-DAPK 6: A Potent and Selective DAPK1 Inhibitor
Introduction
Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-regulated serine/threonine kinase that serves as a critical integration point for a variety of cellular stress signals.[1][2] As a key regulator of programmed cell death, DAPK1 is implicated in both Type I (apoptotic) and Type II (autophagic) cell death pathways.[1][2] Its activity is triggered by diverse stimuli, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and Fas ligand, positioning it as a central player in inflammation, tumor suppression, and ischemic injury.[1][3] The aberrant activity of DAPK1 is linked to pathologies ranging from cancer to neurodegenerative diseases, making it a compelling target for therapeutic intervention and a crucial subject of basic research.[1][3]
This guide provides an in-depth technical overview of TC-DAPK 6, a potent and selective small-molecule inhibitor of DAPK1. Developed through structure-based virtual screening, TC-DAPK 6 serves as an essential chemical tool for researchers to dissect the complex signaling networks governed by DAPK1.[4] We will explore its chemical properties, mechanism of action, biological context, and provide detailed, field-proven protocols for its application in both biochemical and cellular assays.
Section 1: Chemical and Physical Properties
TC-DAPK 6 is an oxazolone-based compound characterized by its high purity and defined physicochemical properties, which are essential for reproducible experimental outcomes.
Chemical Structure
The chemical structure of TC-DAPK 6, scientifically named (4Z)-2-[(E)-2-Phenylethenyl)-4-(3-pyridinylmethylene)-5(4H)-oxazolone, is fundamental to its inhibitory activity.
Caption: 2D Chemical Structure of TC-DAPK 6.
Physicochemical Data
The following table summarizes the key properties of TC-DAPK 6. Researchers should always refer to the batch-specific certificate of analysis for the most accurate data.
| Property | Value | Source(s) |
| Molecular Weight | 276.29 g/mol | [3][5][6] |
| Molecular Formula | C₁₇H₁₂N₂O₂ | [3][5][6] |
| IUPAC Name | (4Z)-2-[(E)-2-Phenylethenyl)-4-(3-pyridinylmethylene)-5(4H)-oxazolone | |
| CAS Number | 315694-89-4 or 2439180-90-0 | [5][6][7] |
| Purity | ≥98% (by HPLC) | |
| Appearance | Light yellow to yellow solid | [5] |
| Standard Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [5] |
| Solubility | Soluble in DMSO (e.g., 18.67 mg/mL or 67.57 mM) | [5][6] |
A Note on CAS Numbers: Researchers should be aware that TC-DAPK 6 is referenced by two different CAS numbers in supplier databases: 315694-89-4 (MedChemExpress, Calbiochem, MOLNOVA) and 2439180-90-0 (Tocris Bioscience).[5][6][7] Both refer to the same molecule. It is advisable to record the specific CAS number provided by the supplier from which the compound was purchased.
Section 2: Mechanism of Action and Selectivity
Understanding how TC-DAPK 6 interacts with its target is crucial for designing and interpreting experiments.
ATP-Competitive Inhibition
TC-DAPK 6 functions as a potent, ATP-competitive inhibitor.[5][6] This means it directly competes with adenosine triphosphate (ATP) for binding to the kinase's catalytic domain. By occupying the ATP-binding pocket, TC-DAPK 6 prevents the transfer of the gamma-phosphate from ATP to DAPK1's protein substrates, thereby blocking its downstream signaling functions.
Causality Insight: The ATP-competitive nature of an inhibitor is a critical piece of information. It implies that the measured potency (IC₅₀) of the inhibitor will be dependent on the concentration of ATP used in the assay. Assays performed at lower ATP concentrations will yield lower IC₅₀ values. For this reason, it is standard practice to report the ATP concentration at which the IC₅₀ was determined, which for TC-DAPK 6 is typically 10 μM ATP.[5][6]
Caption: ATP-competitive inhibition of DAPK1 by TC-DAPK 6.
Potency and Selectivity Profile
TC-DAPK 6 exhibits high potency for DAPK1 and good selectivity against the closely related DAPK3, as well as a broader panel of kinases.
| Target Kinase | IC₅₀ Value | Notes | Source(s) |
| DAPK1 | 69 nM | Assayed with 10 μM ATP | [5][6] |
| DAPK3 (ZIPK) | 225 nM | Assayed with 10 μM ATP | [5][6] |
| p70S6K | > 1 μM | Minor off-target activity | [5][6] |
| Panel of 48 Other Kinases | > 10 μM | Includes Abl, AMPK, Chk1, Met, Src |
Trustworthiness Insight: The selectivity profile is paramount for attributing observed biological effects directly to the inhibition of the primary target. The >140-fold selectivity for DAPK1 over the wider kinase panel provides confidence that at working concentrations typically used to inhibit DAPK1 (e.g., 100-500 nM), the effects are unlikely to be due to off-target inhibition of kinases like Src or Met.
Section 3: Biological Context - The DAPK1 Signaling Pathway
DAPK1 does not operate in a vacuum. It is a central node in a complex network that translates external stresses into cellular decisions of life or death. TC-DAPK 6 allows for the precise interrogation of this pathway.
DAPK1 is activated by various signals, including death receptors (e.g., TNF-R, Fas) and cellular stress like ER stress.[1][3] Once active, it can trigger apoptosis through several mechanisms, such as phosphorylating p53, which in turn can induce the expression of pro-apoptotic genes like Bax.[3][8] Concurrently, DAPK1 can induce autophagy by phosphorylating Beclin 1, which disrupts its inhibitory interaction with Bcl-2 and allows the formation of autophagosomes.[2][3]
Caption: Simplified DAPK1 signaling pathways and the inhibitory action of TC-DAPK 6.
Section 4: Experimental Protocols for Researchers
The following protocols are designed to be self-validating systems, providing clear, actionable steps and explaining the causality behind key choices.
Protocol: In Vitro DAPK1 Kinase Activity Assay
This protocol describes a FRET-based assay to determine the IC₅₀ of TC-DAPK 6 against recombinant DAPK1. It is adapted from the principles of the Z'-LYTE™ kinase assay.[5][9][10]
Objective: To quantify the dose-dependent inhibition of DAPK1 by TC-DAPK 6.
Materials:
-
Recombinant Human DAPK1
-
Z'-LYTE™ Ser/Thr Peptide Substrate (or similar FRET peptide)
-
TC-DAPK 6
-
ATP Solution (10 mM)
-
Kinase Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)
-
Development Reagent (Site-specific protease)
-
Stop Reagent
-
Anhydrous DMSO
-
384-well, low-volume, black assay plates
-
Fluorescence plate reader with filters for coumarin (Ex/Em ~400/445 nm) and fluorescein (Ex/Em ~400/520 nm)
Caption: Workflow for an in vitro DAPK1 kinase inhibition assay.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of TC-DAPK 6 in 100% anhydrous DMSO.
-
Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO to create 4X the final desired concentrations. This minimizes the final DMSO concentration in the assay.
-
-
Reaction Setup (in a 384-well plate):
-
Add 2.5 µL of each TC-DAPK 6 dilution (or DMSO for vehicle controls) to the appropriate wells.
-
Prepare a master mix containing kinase buffer, recombinant DAPK1 (e.g., final concentration 2.5 µg/mL), and the FRET peptide substrate.[5]
-
Add 5 µL of the DAPK1/peptide master mix to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (to a final concentration of 10 µM). The final reaction volume is 10 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Expertise Insight: A 60-minute incubation is typically sufficient to achieve 20-40% substrate phosphorylation in control wells, which is the optimal window for measuring inhibition. This linear phase of the reaction ensures that inhibition is not underestimated due to substrate depletion.
-
-
Development Reaction:
-
Add 5 µL of Development Reagent (protease) to each well. This protease will cleave only the non-phosphorylated peptides, disrupting FRET.
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Add 5 µL of Stop Reagent.
-
Read the plate on a fluorescence reader. Measure both the coumarin emission (donor) and fluorescein emission (acceptor).
-
-
Data Analysis:
-
Calculate the Emission Ratio (Coumarin/Fluorescein) for each well. A high ratio indicates cleavage (inhibition), while a low ratio indicates no cleavage (active kinase).
-
Plot the Emission Ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol: Cellular Apoptosis Assay using Flow Cytometry
This protocol assesses the ability of TC-DAPK 6 to block apoptosis induced by an external stimulus (e.g., TNF-α) in a relevant cell line.
Objective: To determine if TC-DAPK 6 can protect cells from DAPK1-mediated apoptosis.
Materials:
-
HeLa or H9c2 cells
-
Complete cell culture medium
-
Apoptosis inducer (e.g., human TNF-α + Cycloheximide)
-
TC-DAPK 6
-
Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Methodology:
-
Cell Plating:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
-
Inhibitor Pre-treatment:
-
Treat cells with varying concentrations of TC-DAPK 6 (e.g., 0, 100 nM, 500 nM, 1 µM) for 1-2 hours.
-
Causality Insight: Pre-incubation ensures the inhibitor has sufficient time to enter the cells and engage with its target (DAPK1) before the apoptotic stimulus is applied.
-
-
Apoptosis Induction:
-
Add the apoptosis inducer. For example, treat with TNF-α (e.g., 20 ng/mL) and a protein synthesis inhibitor like cycloheximide (CHX, 10 µg/mL) to sensitize the cells.
-
Include necessary controls: Untreated cells, cells with DMSO + inducer, cells with TC-DAPK 6 alone.
-
-
Incubation:
-
Incubate for a predetermined time (e.g., 6-12 hours) sufficient to induce a measurable apoptotic response in the positive control wells.
-
-
Cell Harvesting and Staining:
-
Gently collect all cells, including those in the supernatant (apoptotic cells often detach).
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour.
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant. A successful experiment will show a significant reduction in the percentage of early and late apoptotic cells in the wells treated with TC-DAPK 6 compared to the inducer-only control.
-
Section 5: Summary and Future Directions
TC-DAPK 6 is a well-characterized, potent, and selective ATP-competitive inhibitor of DAPK1. Its defined mechanism and favorable selectivity profile make it an indispensable tool for investigating DAPK1-mediated signaling pathways. Its utility has been demonstrated in reducing inflammation and oxidative stress in animal models of myocardial infarction and in mitigating effects in models of traumatic brain injury, highlighting its potential as a lead compound for further therapeutic development.[3][11]
Future research utilizing TC-DAPK 6 will likely focus on further elucidating the nuanced roles of DAPK1 in neurodegenerative disorders, refining its potential as an anti-inflammatory agent, and exploring its impact on tumor metastasis and chemoresistance. As a precise chemical probe, TC-DAPK 6 will continue to empower researchers to unravel the complexities of cellular life and death decisions.
Section 6: References
-
Death-associated protein kinase 1: a double-edged sword in health and disease. (2025). Frontiers in Pharmacology. [Link]
-
Gade, P., et al. (2016). Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy. International Journal of Biomedical and Advance Research. [Link]
-
UniProt Consortium. (2024). DAPK1 - Death-associated protein kinase 1 - Homo sapiens (Human). UniProt. [Link]
-
Kim, J. Y., et al. (2018). Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals. International Journal of Molecular Sciences, 19(11), 3508. [Link]
-
Pei, W., et al. (2014). DAPK1–p53 Interaction Converges Necrotic and Apoptotic Pathways of Ischemic Neuronal Death. Journal of Neuroscience, 34(19), 6546-6556. [Link]
-
ResearchGate. (n.d.). Targeting Death-Associated Protein Kinases for Treatment of Human Diseases: Recent Advances and Future Directions. Retrieved March 7, 2026, from [Link]
-
Okamoto, M., et al. (2009). Identification of Death-Associated Protein Kinases Inhibitors Using Structure-Based Virtual Screening. Journal of Medicinal Chemistry, 52(22), 7323-7327. [Link]
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